(2Z)-6-(2-chlorobenzyl)-2-(3-methoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound that belongs to the thiazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrimidine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include chlorinated solvents, bases, and catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like chlorine, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions are generally carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group, which may exhibit similar chemical properties.
Methoxyphenyl derivatives: Compounds with the methoxyphenyl group, known for their biological activities.
Uniqueness
The uniqueness of (2Z)-6-[(2-CHLOROPHENYL)METHYL]-2-[(3-METHOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H17ClN2O3S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C22H17ClN2O3S/c1-13-17(12-15-7-3-4-9-18(15)23)20(26)24-22-25(13)21(27)19(29-22)11-14-6-5-8-16(10-14)28-2/h3-11H,12H2,1-2H3/b19-11- |
InChI Key |
RQJHWWWXFPETTM-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=CC=C3)OC)/S2)CC4=CC=CC=C4Cl |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)OC)S2)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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